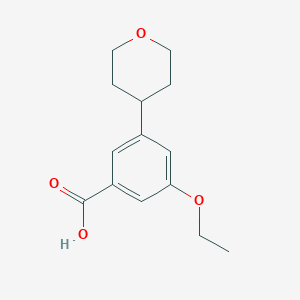![molecular formula C12H16N2O3 B13721462 1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyl group at the 5-position
Méthodes De Préparation
The synthesis of 1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and pyrroles.
Introduction of the Boc Protecting Group: The nitrogen atom in the pyrrolo[2,3-c]pyridine core is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Hydroxylation: The hydroxyl group is introduced at the 5-position through selective oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the Boc protecting group using acids like trifluoroacetic acid (TFA).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides, which can further react with nucleophiles.
Major products formed from these reactions include carbonyl derivatives, deprotected amines, and substituted pyrrolo[2,3-c]pyridines.
Applications De Recherche Scientifique
1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group provides stability during synthetic transformations, while the hydroxyl group can participate in hydrogen bonding and other interactions with biological targets. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparaison Avec Des Composés Similaires
1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine can be compared with similar compounds such as:
N-Boc-2,5-dihydro-1H-pyrrole: This compound lacks the hydroxyl group and has different reactivity and applications.
Pyrrolo[1,2-a]pyrazines: These compounds have a different ring structure and exhibit distinct biological activities.
1-Boc-2,3-dihydro-1H-pyrrole: Similar in having a Boc protecting group but differs in the position and presence of functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both Boc and hydroxyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
tert-butyl 5-oxo-3,6-dihydro-2H-pyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-5-4-8-6-10(15)13-7-9(8)14/h6-7H,4-5H2,1-3H3,(H,13,15) |
Clé InChI |
ABURLLTVDKSNSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=CC(=O)NC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


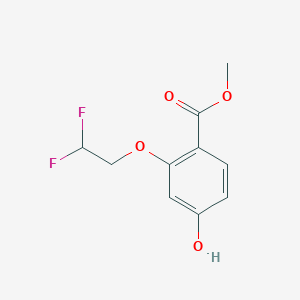
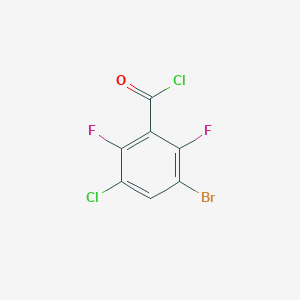
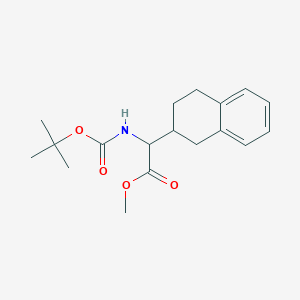
![2-[3,5-Difluoro-4-(2-methoxy-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721389.png)

![2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721398.png)
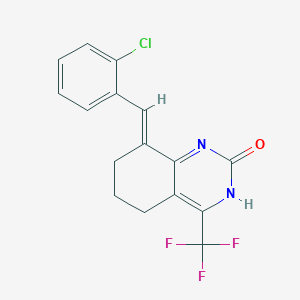
![[4-Methoxymethoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13721419.png)
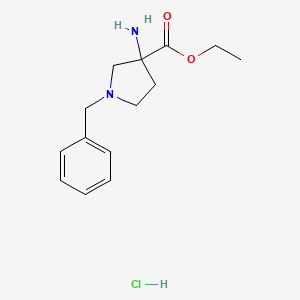
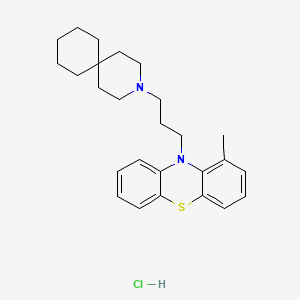
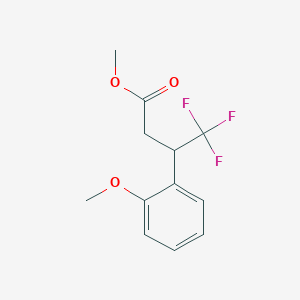

![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)
